molecular formula C18H13N3O2S B2403306 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081132-65-1

3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2403306
CAS No.: 1081132-65-1
M. Wt: 335.38
InChI Key: PIRXYQRVMHDXAG-UHFFFAOYSA-N
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Description

3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that features a quinoline core structure substituted with a 1,2,4-oxadiazole ring and a methylthio phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent-free reactions, or continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the quinoline or phenyl rings .

Mechanism of Action

The mechanism of action of 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and oxadiazole-containing molecules, such as:

Uniqueness

What sets 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one apart is its unique combination of structural features, which confer distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets or materials properties are desired .

Properties

IUPAC Name

3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-24-12-8-6-11(7-9-12)17-20-18(23-21-17)14-10-19-15-5-3-2-4-13(15)16(14)22/h2-10H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRXYQRVMHDXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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